molecular formula C8H5BrF5N B1413332 2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline CAS No. 1807245-28-8

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline

Cat. No.: B1413332
CAS No.: 1807245-28-8
M. Wt: 290.03 g/mol
InChI Key: ISWOZQVHYLPLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline (: 1807245-28-8) is a high-purity halogenated aniline derivative intended for research and development use as a key chemical building block. This compound has a molecular formula of C 8 H 5 BrF 5 N and a molecular weight of 290.03 g/mol . Its structure features both difluoromethyl and trifluoromethyl substituents on an aniline ring, which are known to significantly influence the electronic properties, metabolic stability, and bioavailability of molecules in medicinal chemistry . This aniline serves as a versatile pharmaceutical intermediate , designed for use in complex synthetic pathways, including the construction of novel molecular architectures for drug discovery. The specific arrangement of bromo, difluoromethyl, and trifluoromethyl groups makes it a valuable substrate for further functionalization via cross-coupling reactions and other transformations . Researchers can leverage its reactivity to develop compounds with targeted biological activity. The product is offered with a typical purity of 97% and requires storage at 2-8°C to maintain stability . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-5-2-4(8(12,13)14)3(7(10)11)1-6(5)15/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWOZQVHYLPLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 4-Fluoroacetanilide

Methodology:

  • Raw material: 4-fluoroaniline.
  • Reagent: Acetic anhydride.
  • Solvent: Methanol or toluene, depending on the specific process.

Procedure:

  • The 4-fluoroaniline is dissolved in the solvent and cooled to 5–15°C.
  • Acetic anhydride is added dropwise over approximately 1 hour, maintaining the temperature.
  • The mixture is stirred at 10–25°C for 2 hours.
  • Water is added to precipitate the acetanilide, which is then filtered, washed, and dried.

Yield & Data:

  • Yields are typically high (~97%), with purity confirmed via melting point and NMR analysis.

Step 2: Nitration to Form 2-Nitro-4-fluoroacetanilide

Methodology:

  • Reagents: Concentrated sulfuric acid and fuming nitric acid.
  • Solvent: Toluene or similar inert solvent.

Procedure:

  • The acetanilide derivative is cooled to 0–5°C.
  • Sulfuric acid is added dropwise, controlling the temperature to prevent over-nitration.
  • Fuming nitric acid is added slowly, maintaining the temperature below 10°C.
  • The mixture is stirred for additional 2 hours, then poured into ice water.
  • The organic layer is separated, washed, dried, and the nitrated product isolated.

Yield & Data:

  • Typically yields over 90%, with characterization via chromatography and spectroscopic methods.

Step 3: Bromination to Form 2-Bromo-5-fluoronitrobenzene

Methodology:

  • Reagents: Sodium nitrite and brominating agents (e.g., N-bromosuccinimide or molecular bromine).
  • Conditions: Acidic medium, low temperature.

Procedure:

  • The nitrated compound is reacted with sodium nitrite in an acidic environment, facilitating electrophilic bromination.
  • Dropwise addition of brominating reagent occurs at 0–5°C.
  • Reaction is monitored via TLC or HPLC.
  • Post-reaction, the mixture is poured into ice water, and the product is extracted, washed, and dried.

Yield & Data:

  • Yields are generally high (~90%), with purity verified through chromatographic techniques.

Step 4: Reduction to 2-Bromo-5-fluoroaniline

Methodology:

  • Reagents: Iron powder or catalytic hydrogenation.
  • Solvent: Acetic acid or ethanol.

Procedure:

  • The nitro compound is heated with iron powder and acetic acid at 80–85°C.
  • After reduction, the mixture is cooled, and the product is extracted with toluene.
  • The organic layer is washed, dried, and concentrated.

Yield & Data:

  • Yields are high (~98%), confirmed via spectroscopic analysis.

Step 5: Introduction of Difluoromethyl and Trifluoromethyl Groups

Methodology:

  • Difluoromethylation: Using reagents like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate under transition-metal catalysis.
  • Trifluoromethylation: Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.

Research Findings:

  • Recent advances demonstrate that late-stage difluoromethylation can be achieved via radical or nucleophilic pathways, often under mild conditions, with high selectivity.
  • For the trifluoromethyl group, electrophilic trifluoromethylation reagents provide efficient introduction onto aromatic rings, especially with electron-deficient systems.

Data Table Summarizing Key Parameters

Step Reagents & Conditions Yield Purity Indicators References
1. Acylation 4-fluoroaniline + acetic anhydride, 10–25°C 97% NMR, Melting Point
2. Nitration H2SO4, HNO3, 0–10°C >90% Chromatography
3. Bromination NaNO2, N-bromosuccinimide, 0–5°C ~90% TLC, NMR
4. Reduction Fe, AcOH, 80–85°C 98% Spectroscopy
5. Difluoromethylation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, radical conditions Variable NMR, GC-MS
5. Trifluoromethylation CF3I or similar reagents, radical or nucleophilic conditions Variable NMR, HPLC

Research Findings and Industrial Implications

  • The synthesis route from patent CN112110824A emphasizes high yield and operational simplicity, suitable for scale-up.
  • The nitration and bromination steps are well-established, with control over regioselectivity achieved through temperature and reagent choice.
  • Modern fluorination techniques, especially late-stage difluoromethylation and trifluoromethylation, have been refined to operate under milder conditions with higher selectivity, reducing by-products and improving overall efficiency.
  • The use of readily available reagents and standard laboratory equipment makes these methods adaptable for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential in treating various diseases, particularly neurological and inflammatory conditions. The fluorinated nature of the compound enhances metabolic stability and bioavailability, making it a candidate for drug development.

Biological Studies

In biological research, this compound is utilized to create fluorinated analogs of biologically active molecules. These analogs help in studying enzyme mechanisms and drug interactions, providing insights into biochemical pathways and therapeutic targets.

Material Science

The compound is valuable in the synthesis of fluorinated polymers and materials. Its unique electronic properties contribute to the development of advanced materials with enhanced performance characteristics, such as improved thermal stability and chemical resistance.

Case Studies

  • Fluorinated Drug Development : A study demonstrated the use of this compound as a precursor for synthesizing inhibitors targeting the hepatitis C virus NS3 protease. The fluorinated structure improved binding affinity compared to non-fluorinated analogs.
  • Polymer Synthesis : Researchers have utilized this compound in creating high-performance polymers that exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The bromine, difluoromethyl, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-bromo-5-difluoromethyl-4-(trifluoromethyl)aniline with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight pKa (Predicted) Storage Conditions
This compound Br (2), CF2H (5), CF3 (4) C7H5BrF5N 294.03 Not reported Likely inert gas, 2–8°C*
2-Bromo-5-(trifluoromethyl)aniline Br (2), CF3 (5) C7H5BrF3N 240.02 N/A Room temperature
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Br (4), F (2), CF3 (5) C7H4BrF4N 258.01 1.27 Inert gas, 2–8°C
5-Bromo-2-chloro-4-(trifluoromethyl)aniline Br (5), Cl (2), CF3 (4) C7H4BrClF3N 274.46 N/A Not specified
4-Bromo-2-iodo-5-(trifluoromethyl)aniline Br (4), I (2), CF3 (5) C7H4BrF3IN 365.92 N/A Not specified

Notes:

  • The trifluoromethyl group (CF3) at position 4 in the target compound distinguishes it from analogs with CF3 at position 5 (e.g., ).
  • Difluoromethyl (CF2H) at position 5 introduces unique polarity compared to non-fluorinated or fully fluorinated substituents.
  • Halogen positioning (Br at 2 vs. 4) alters electronic distribution and steric hindrance, impacting reactivity .
Enzyme Inhibition
  • 2-Bromo-5-(trifluoromethyl)aniline derivatives (e.g., methyl(phenyl)carbamate 4c) exhibit potent butyrylcholinesterase (BChE) inhibition (IC50 = 1.97 µM) . Substitution with bromine at position 2 enhances activity compared to fluoro analogs.
Antimicrobial Effects
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 104460-70-0) is reported to have antimicrobial properties, likely due to the synergistic effects of bromine and trifluoromethyl groups .

Biological Activity

2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and biochemical research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H3BrF5N\text{C}_7\text{H}_3\text{BrF}_5\text{N}

This compound features both bromine and trifluoromethyl groups, which contribute to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves:

  • Hydrophobic Interactions : The trifluoromethyl groups increase the compound's hydrophobic character, enhancing its ability to penetrate lipid membranes.
  • Halogen Bonding : The bromine atom may form halogen bonds with specific target proteins or enzymes, modulating their activity.
  • Enzyme Interaction : This compound is known to interact with various enzymes, potentially inhibiting or activating their functions, which can lead to therapeutic effects against diseases such as cancer and inflammation .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that fluorinated compounds can inhibit cancer cell growth by interfering with key signaling pathways. For instance, compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines, including prostate and breast cancer cells .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of growth in human cancer cells
Enzyme InhibitionModulation of enzyme activity
Anti-inflammatory PotentialReduction in inflammatory markers

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the efficacy of various fluorinated anilines, including derivatives of this compound, against prostate cancer cell lines. Results indicated a significant reduction in cell viability, suggesting strong anticancer potential .
  • Enzyme Interaction Studies : Research focusing on the interaction of fluorinated compounds with histone deacetylases (HDACs) revealed that the presence of trifluoromethyl groups enhances binding affinity and potency against HDAC targets. This suggests potential applications in epigenetic therapies .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-like properties of this compound:

  • Absorption : Enhanced lipophilicity due to fluorination suggests good absorption characteristics.
  • Metabolism : The presence of fluorine atoms generally increases metabolic stability, reducing the likelihood of rapid degradation.
  • Toxicity : Preliminary studies indicate low toxicity profiles; however, further investigation is necessary to fully understand its safety profile in vivo .

Q & A

Advanced Research Question

  • Electronic Effects : -CF₃ is strongly electron-withdrawing, reducing electron density on the aromatic ring and deactivating it toward electrophilic substitution. -CF₂H is less electron-withdrawing but still stabilizes intermediates via inductive effects .
  • Reactivity : These groups hinder traditional cross-coupling (e.g., Suzuki-Miyaura) but enable directed ortho-metalation for functionalization. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency in Pd-mediated reactions .

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) due to acute dermal/ inhalation toxicity risks. Avoid exposure to moisture, which may hydrolyze fluorinated groups .

Are there known discrepancies in reported spectroscopic data for this compound, and how should researchers address them?

Advanced Research Question
Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or concentration. For example, trifluoromethyl signals vary slightly depending on solvent polarity . Researchers should:

  • Cross-reference multiple sources (e.g., CAS, PubChem) .
  • Report experimental conditions (solvent, temperature) alongside spectral data .

What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Basic Research Question

  • HPLC with UV/Vis Detection : Use C18 reverse-phase columns (acetonitrile/water with formic acid) to separate impurities. Retention times (~0.81 minutes) help identify byproducts .
  • GC-MS : Effective for volatile impurities, especially halogenated side products .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Advanced Research Question

  • Frontier Orbital Analysis : HOMO/LUMO energies from DFT calculations reveal sites prone to nucleophilic attack. For example, electron-deficient rings (due to -CF₃/-Br) favor substitution at positions with highest LUMO density .
  • NBO Analysis : Quantifies charge distribution, guiding predictions of regioselectivity in reactions with amines or thiols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline
Reactant of Route 2
2-Bromo-5-difluoromethyl-4-(trifluoromethyl)aniline

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